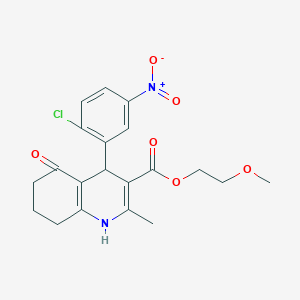![molecular formula C14H9BrClN3O3S B4968340 2-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4968340.png)
2-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is often referred to as "BCTB" and is a member of the thioamide family of compounds. BCTB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
BCTB works by inhibiting the TRPA1 channel, which is responsible for the sensation of pain and inflammation. This inhibition occurs by binding to a specific site on the channel, preventing it from opening in response to various stimuli. This mechanism of action makes BCTB a promising candidate for the development of new pain management therapies.
Biochemical and Physiological Effects:
In addition to its role as a TRPA1 channel inhibitor, BCTB has been shown to have a variety of other biochemical and physiological effects. These effects include the inhibition of calcium signaling pathways, the modulation of ion channels, and the regulation of cell proliferation. These effects make BCTB a valuable tool for researchers studying a variety of physiological processes.
実験室実験の利点と制限
One of the main advantages of using BCTB in lab experiments is its ease of synthesis and availability. BCTB is a relatively inexpensive compound that can be easily obtained from commercial suppliers. Additionally, its mechanism of action as a TRPA1 channel inhibitor makes it a valuable tool for researchers studying pain management and inflammation.
However, there are also limitations to the use of BCTB in lab experiments. One of the main limitations is its specificity as a TRPA1 channel inhibitor. While this specificity is desirable in some cases, it can also limit the compound's usefulness in studies of other physiological processes. Additionally, the long-term effects of BCTB on cells and tissues are not well understood, making it important for researchers to exercise caution when using this compound.
将来の方向性
There are many potential future directions for the study of BCTB and its applications in scientific research. One area of interest is the development of more specific TRPA1 channel inhibitors that can be used in conjunction with BCTB to target specific physiological processes. Additionally, researchers are interested in studying the long-term effects of BCTB on cells and tissues, as well as its potential use in the development of new pain management therapies. Overall, the study of BCTB is an exciting area of research with many potential applications in the future.
合成法
The synthesis of BCTB involves the reaction of 4-chloro-3-nitroaniline with carbon disulfide to form the corresponding dithiocarbamate salt. This salt is then reacted with 2-bromobenzoyl chloride to produce BCTB. The synthesis of BCTB is relatively straightforward, making it a popular choice for researchers in need of a reliable and easily obtainable compound.
科学的研究の応用
BCTB has been used in a variety of scientific research applications, including the study of ion channels, cell signaling pathways, and pain management. One of the most significant areas of research involving BCTB is its potential use as a TRPA1 channel inhibitor. The TRPA1 channel is involved in a variety of physiological processes, including pain sensation and inflammation. By inhibiting this channel, BCTB has the potential to be used as a treatment for chronic pain and other inflammatory conditions.
特性
IUPAC Name |
2-bromo-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGGWKYAINOQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4968266.png)
![methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate](/img/structure/B4968271.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968279.png)
![N~2~-acetyl-N~1~-{[2-(1-azocanyl)-3-pyridinyl]methyl}-L-alaninamide](/img/structure/B4968291.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4968306.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B4968308.png)
![(3,5-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B4968316.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B4968317.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate](/img/structure/B4968325.png)

![4-(5-{[9-methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4968349.png)
![2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide](/img/structure/B4968352.png)